molecular formula C16H19N5O2 B6475393 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2640828-70-0

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide

Cat. No.: B6475393
CAS No.: 2640828-70-0
M. Wt: 313.35 g/mol
InChI Key: MFDSHNRAHKQYFD-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and an imidazolidine-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development. Studies have explored its activity against various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

    N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide: The position of the pyrazole ring substitution is different, potentially altering its interaction with biological targets.

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity profiles compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-20-14(7-9-19-20)13-4-2-12(3-5-13)6-8-17-15(22)21-11-10-18-16(21)23/h2-5,7,9H,6,8,10-11H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDSHNRAHKQYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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